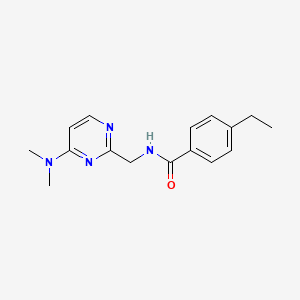

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

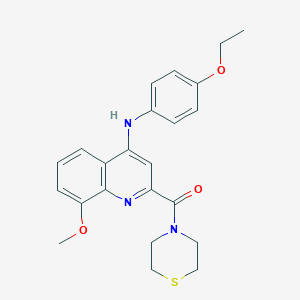

Vue d'ensemble

Description

The compound “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide” is likely a synthetic organic compound. Its structure suggests that it belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of the appropriate pyrimidine derivative with a suitable benzamide derivative. The exact conditions would depend on the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzamide group (a benzene ring attached to a carboxamide), an ethyl group attached to the benzene ring, and a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to the amide nitrogen .Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The pyrimidine ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, as an organic compound, it is likely to be insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique

Anticancer Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, a compound related to pyrimidine derivatives, has shown promising results in anticancer research. For instance, a study by Huang et al. (2020) demonstrated that a similar compound exhibited marked inhibition against various human cancer cell lines, indicating potential anticancer activity.

Imaging and Diagnostic Use

Research by Fujinaga et al. (2012) explored the synthesis of novel positron emission tomography ligands based on pyrimidine structures for imaging metabotropic glutamate receptor type 1 in the brain. This highlights the potential of pyrimidine derivatives, including this compound, in neuroimaging and diagnostic applications.

Inhibition of Kinesin Spindle Protein

Theoclitou et al. (2011) Theoclitou et al. (2011) reported on a related compound that inhibits kinesin spindle protein (KSP), a target for cancer treatment. This research suggests that similar compounds, like this compound, might have potential applications in cancer therapy through the inhibition of KSP.

Cardiotonic Activity

Dorigo et al. (1996) Dorigo et al. (1996) conducted a study on pyrimidine derivatives and their cardiotonic activity. This research provides insights into the potential use of this compound in cardiovascular applications.

Structural Studies and Solvation Properties

Forbes et al. (2001) Forbes et al. (2001) explored the structural properties of a related compound, providing valuable information on the solvation and molecular conformation of pyrimidine derivatives, which can be applicable to this compound.

TNF-α Production Inhibition

Collin et al. (1999) Collin et al. (1999) studied N-pyridinyl derivatives as inhibitors of TNF-α production. Their findings suggest that similar compounds, including this compound, could have potential in the treatment of inflammation-related conditions.

Histone Deacetylase Inhibition

Zhou et al. (2008) Zhou et al. (2008) discovered a compound that selectively inhibits histone deacetylases, which is relevant to the study of this compound, as it opens up potential applications in epigenetics and cancer therapy.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h5-10H,4,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHYUWAYJJEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)

![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)

![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)

![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)